2-Benzoylacetanilide

Molecular Interaction Dielectric Polarization Association Constant

2-Benzoylacetanilide (CAS 959-66-0) is not an acetoacetanilide substitute. The phenyl-for-methyl substitution shifts carbonyl IR/UV signatures, raises the amine association constant from 357 to 600, and enables linear Hammett-controlled polarographic tuning (ρ = 0.284) for color-photography couplers. Procurement value: ≥98% HPLC purity, acetone solubility ≥25 mg/mL, a sharp 106–108 °C melting point, and documented Pt/Pd metallalactam reactivity remove ambiguity in synthesis, complexation, or analytical method development.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 959-66-0
Cat. No. B160550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoylacetanilide
CAS959-66-0
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)
InChIKeyXRZDIHADHZSFBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility29.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoylacetanilide (CAS 959-66-0): Verified Physical and Analytical Specifications for β-Ketoanilide Procurement


2-Benzoylacetanilide (CAS 959-66-0, MFCD00003084) is a prototypical β-ketoanilide comprising benzoyl and acetanilide functionalities . Its fundamental physicochemical properties—a sharp melting point of 106-108 °C (lit.) , specific solubility in acetone (≥25 mg/mL) , and commercial purity typically ≥98.0% by HPLC —establish it as a well-defined chemical intermediate distinct from simple acetoacetanilides .

Why 2-Benzoylacetanilide (959-66-0) Cannot Be Interchanged with Generic β-Ketoanilides


β-Ketoanilides such as acetoacetanilide and benzoylacetanilide share a core scaffold, yet substitution of the terminal group from methyl (aceto) to phenyl (benzoyl) fundamentally alters their electronic structure, coordination chemistry, and spectroscopic behavior . For instance, the benzoyl group significantly shifts the carbonyl stretching frequency and ultraviolet absorption maxima relative to the acetyl analog , and alters the equilibrium constant for amine association from 357 (acetoacetanilide) to 600 (benzoylacetanilide) . These differences preclude simple one-for-one replacement in applications such as color photography , metal complexation , or analytical method development.

2-Benzoylacetanilide (959-66-0) Procurement-Relevant Quantitative Differentiation Evidence


Altered Amine Association Equilibrium Constant Relative to Acetoacetanilide

Dielectric polarization studies reveal that 2-benzoylacetanilide exhibits a 1.68-fold higher equilibrium constant for association with triethylamine in benzene compared to acetoacetanilide, indicating stronger intermolecular interactions that influence solution behavior and reaction kinetics .

Molecular Interaction Dielectric Polarization Association Constant

Distinct Carbonyl Stretching Frequency Shift in Infrared Spectra

Infrared spectral comparison demonstrates that the carbonyl stretching frequency of 2-benzoylacetanilide is shifted relative to acetoacetanilide due to the electron-withdrawing phenyl group, a difference further modulated in their monosodium derivatives, confirming distinct chelation behavior .

Infrared Spectroscopy Chelation Structural Characterization

Polarographic Reduction Potential Dependence on Benzoyl Substituents

Electrochemical studies on two series of benzoylacetanilides reveal that while half-wave potentials (E1/2) for series A (substituents on anilide only) are substituent-independent, series B (substituents on both anilide and benzoyl) show a linear Hammett correlation (ρ = 0.284, r = 0.995), demonstrating tunable redox properties for 2-benzoylacetanilide derivatives .

Polarography Electrochemistry Structure-Activity Relationship

Commercial Purity Specification of ≥98.0% by HPLC and Total Nitrogen Analysis

Leading chemical suppliers specify 2-benzoylacetanilide with a minimum purity of 98.0% by HPLC (area%) and 98.0% by total nitrogen analysis, with a melting point range of 105.0-108.0 °C . This level of analytical characterization exceeds that of generic acetoacetanilide offerings, ensuring batch-to-batch consistency for sensitive applications.

Quality Control Purity Specification Procurement

Defined Solubility in Acetone as a Key Handling Parameter

2-Benzoylacetanilide demonstrates a solubility of at least 25 mg/mL in acetone, yielding a clear, colorless to faintly yellow solution . This well-defined solubility profile facilitates consistent sample preparation and reaction setup compared to analogs with poorly characterized or more limited solubility.

Solubility Formulation Sample Preparation

Proven Utility in Forming Metallalactam Complexes with Platinum and Palladium

2-Benzoylacetanilide reacts with specific platinum and palladium precursors ([PtCl2(cod)], cis-[PtCl2(PPh3)2], and [PdCl2(bipy)]) to yield metallalactam complexes . This reactivity profile differs from acetoacetanilide, which forms distinct auralactam complexes with gold(III) , highlighting divergent coordination chemistry.

Coordination Chemistry Metallalactam Catalysis

High-Value Application Scenarios for 2-Benzoylacetanilide (959-66-0) Supported by Differentiation Evidence


Color Photography: Yellow Dye-Forming Coupler Development

2-Benzoylacetanilide and its derivatives are essential as yellow dye-forming couplers in silver halide color photography . The evidence that polarographic reduction potentials of benzoylacetanilides exhibit a linear Hammett relationship (ρ=0.284) enables rational design of couplers with tailored reactivity. Furthermore, patents specifically claim benzoylacetanilide-based couplers with improved solubility and light stability , a performance attribute not achievable with simpler acetoacetanilide analogs.

Analytical Chemistry: Standardized Reagent for Metal Complexation

The defined solubility in acetone (≥25 mg/mL) and high commercial purity (≥98.0%) make 2-benzoylacetanilide a reliable reagent for forming metallalactam complexes with Pt and Pd . Its distinct spectroscopic signatures (IR and NMR) facilitate unambiguous identification and quantification, making it suitable as a reference standard in analytical method development for coordination chemistry.

Organic Synthesis: Building Block for Fine Chemicals

As a versatile β-ketoanilide, 2-benzoylacetanilide serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals . Its stronger amine association (K=600) compared to acetoacetanilide (K=357) can be leveraged in reactions requiring enhanced nucleophilic catalysis or specific solution-phase interactions, guiding selection in synthetic route design.

Electrochemical Studies: Model Compound for Substituent Effect Analysis

The well-characterized polarographic behavior of 2-benzoylacetanilide and its derivatives establishes it as a model system for investigating substituent effects on redox properties. Researchers studying structure-property relationships in β-dicarbonyl compounds can utilize the parent compound as a calibration point, with the established Hammett correlation providing a quantitative framework for predicting derivative behavior.

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